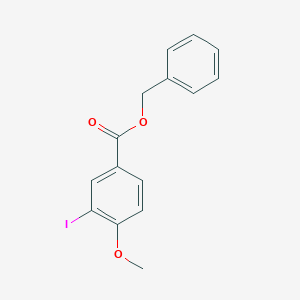![molecular formula C21H15Cl2N3O2S B250171 2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B250171.png)
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C20H14Cl2N2O2S It is known for its unique chemical structure, which includes two chlorine atoms, a phenylcarbamoyl group, and a carbamothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. This reaction forms an intermediate product, which is then reacted with phenyl isothiocyanate to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamoyl]benzamide: Similar structure but lacks the thioyl group.
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]aniline: Similar structure but with an aniline group instead of benzamide.
Uniqueness
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide is unique due to the presence of both carbamoyl and carbamothioyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C21H15Cl2N3O2S |
|---|---|
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
2,4-dichloro-N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H15Cl2N3O2S/c22-13-10-11-15(17(23)12-13)19(27)26-21(29)25-18-9-5-4-8-16(18)20(28)24-14-6-2-1-3-7-14/h1-12H,(H,24,28)(H2,25,26,27,29) |
InChI-Schlüssel |
XLMPXXZDZYDOSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)

![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)

![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![tert-butyl 4-{[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}-1-piperazinecarboxylate](/img/structure/B250107.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
